Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate
Description
Properties
Molecular Formula |
C9H14IN3O2 |
|---|---|
Molecular Weight |
323.13 g/mol |
IUPAC Name |
ethyl 5-amino-4-iodo-1-propan-2-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H14IN3O2/c1-4-15-9(14)7-6(10)8(11)13(12-7)5(2)3/h5H,4,11H2,1-3H3 |
InChI Key |
PLOOPIPREAQJRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1I)N)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the iodination of a pyrazole derivative followed by esterification. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as iodine or other halogenating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the iodine position, using reagents like sodium azide or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azido or thiol-substituted derivatives
Scientific Research Applications
Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals .
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodine atom may enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
Pyrazole derivatives are widely studied due to their tunable properties. Below is a comparative analysis of ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate with closely related analogs:
Compound A : Ethyl 5-Amino-1-Ethyl-4-Iodopyrazole-3-Carboxylate (CAS 1427013-53-3)
- Molecular Formula : C₈H₁₂IN₃O₂
- Key Differences: Substituent at position 1: Ethyl (Compound A) vs. isopropyl (target compound). Synthetic Utility: Both compounds serve as intermediates for further functionalization. The iodine atom in both facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group enables nucleophilic substitutions .
Compound B : Ethyl 5-Azido-1H-Pyrazole-4-Carboxylate
- Molecular Formula : C₆H₇N₅O₂
- Key Differences: Position 5: Azido group (Compound B) vs. amino group (target compound). Physical Properties: Compound B has a melting point of 92.2–93.7 °C, while data for the target compound is unavailable in the provided evidence .
Compound C : Ethyl Palmitate (Unrelated but referenced for methodological comparison)
Crystallographic and Computational Tools
Biological Activity
Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, is being investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 331.54 g/mol. The presence of an amino group, an iodine atom, and an isopropyl group contributes to its biological activity and interaction with various biological targets.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties . Research indicates that pyrazole derivatives exhibit significant activity against various bacterial strains. For instance, studies have shown that certain pyrazole compounds can effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Another Pyrazole Derivative | S. aureus | 18 |
| Pyrazole Compound X | Pseudomonas aeruginosa | 12 |
Anti-inflammatory Activity
In addition to antimicrobial effects, this compound has demonstrated anti-inflammatory properties . Research shows that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models . The mechanism often involves the modulation of signaling pathways related to inflammation.
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. Pyrazoles have been identified as promising candidates in cancer therapy due to their ability to target specific enzymes involved in tumor growth. For example, some derivatives have shown inhibitory activity against BRAF(V600E) and EGFR, which are critical in certain types of cancer .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to enzyme active sites or receptor sites, thereby inhibiting their function or modulating their activity. This interaction can lead to various biological responses, including antimicrobial action and modulation of inflammatory processes .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various pyrazole derivatives, including this compound, demonstrated significant inhibition against E. coli and S. aureus. The results indicated a correlation between structural modifications and increased antimicrobial potency.
- Investigation of Anti-inflammatory Effects : In a model of carrageenan-induced paw edema in rats, the compound exhibited a notable reduction in swelling compared to control groups, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What are the optimal synthetic routes for Ethyl 5-amino-4-iodo-1-isopropyl-pyrazole-3-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions starting from hydrazine derivatives and activated malonates. For example:
Condensation Reaction : React diethyl 2-(ethoxymethylene)malonate with hydrazine monohydrochloride to form a pyrazole intermediate .
Iodination : Introduce iodine regioselectively at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (0–5°C, inert atmosphere) to minimize side reactions .
Esterification/Functionalization : Protect the carboxyl group via ethyl ester formation, and introduce the isopropyl group via alkylation (e.g., using isopropyl bromide and K₂CO₃ in DMF at 80°C) .
Key Data :
Q. How is the compound characterized for structural confirmation?
Methodological Answer:
X-ray Crystallography : Use SHELXTL for structure refinement. For example, bond lengths (C–I: ~2.09 Å, C–N: ~1.35 Å) and angles (N–C–N: ~120°) should align with pyrazole derivatives .
Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using CDCl₃ solvent (e.g., ethyl ester protons at δ 4.33 ppm, isopropyl methyl groups at δ 1.37 ppm) .
- IR : Confirm ester (C=O stretch: ~1704 cm⁻¹) and amino groups (N–H stretch: ~3230 cm⁻¹) .
Mass Spectrometry : HRMS-ESI confirms molecular ion [M+H]⁺ with <1 ppm error .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for pyrazole derivatives?
Methodological Answer: Discrepancies (e.g., bond length variations >0.02 Å) may arise from:
Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twinned structures .
Thermal Motion : Apply anisotropic displacement parameters (ADPs) for heavy atoms (e.g., iodine) using Mercury’s void visualization to check for solvent effects .
Validation Tools : Cross-verify with CCDC databases (e.g., Mercury’s packing similarity analysis) to ensure consistency with published pyrazole structures .
Case Study : A study on ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate showed bond angle deviations resolved by refining hydrogen atom positions with SHELXL .
Q. What factors influence the regioselective iodination of pyrazole carboxylate esters?
Methodological Answer: Regioselectivity (4- vs. 5-iodo isomers) depends on:
Electronic Effects : Electron-withdrawing groups (e.g., esters) direct iodination to the para position (C4) via electrophilic substitution .
Steric Hindrance : Bulky substituents (e.g., isopropyl) at C1 reduce accessibility at adjacent positions, favoring iodination at C4 .
Reagent Choice : NIS in acetonitrile at 0°C selectively yields 4-iodo derivatives, while I₂/HIO₃ may produce mixtures .
Optimization : Monitor reaction progress via TLC (Rf ~0.29–0.60 in cyclohexane/ethyl acetate) and isolate isomers via flash chromatography .
Q. How can synthetic byproducts be minimized during pyrazole functionalization?
Methodological Answer:
Temperature Control : Maintain ≤50°C during azide introduction to prevent decomposition .
Catalytic Systems : Use trifluoroacetic acid (TFA) to stabilize intermediates and reduce side reactions (e.g., ester hydrolysis) .
Purification : Employ dry-load silica chromatography (Interchim puriFLASH) with gradients (0–30% ethyl acetate) to separate byproducts (e.g., unreacted azides) .
Data : Yield improved from 51% to 90% by optimizing equivalents of azido(trimethyl)silane (7.5 equiv) and TFA (10 equiv) .
Q. What computational tools aid in predicting the reactivity of pyrazole derivatives?
Methodological Answer:
DFT Calculations : Use Gaussian or ORCA to model electrophilic substitution pathways (e.g., Fukui indices for iodination sites) .
Docking Studies : Predict binding affinities for pharmaceutical targets (e.g., kinase inhibitors) using AutoDock Vina with PyRx .
QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with biological activity using MOE or Schrödinger .
Q. How do solvent and temperature affect crystallization of pyrazole derivatives?
Methodological Answer:
Solvent Screening : Use high-polarity solvents (e.g., DMSO, DMF) for slow evaporation to grow single crystals .
Temperature Gradients : Cool from 50°C to 4°C over 48 hours to enhance crystal lattice stability .
Additives : Introduce trace ethyl acetate (1% v/v) to reduce twinning in iodine-containing structures .
Validation : A crystal structure of ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate confirmed orthorhombic P2₁2₁2₁ symmetry via SHELXTL refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
